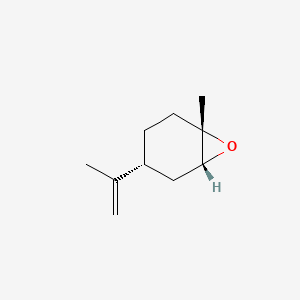

(+)-trans-Limonene oxide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@@H](C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219128 | |

| Record name | ans-d-Limonene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6909-30-4 | |

| Record name | (+)-trans-Limonene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6909-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-d-Limonene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ans-d-Limonene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE OXIDE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUQ1B30IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Diastereoselective Synthesis of (+)-trans-Limonene Oxide from (R)-(+)-Limonene

Foreword

The global shift towards a bio-based economy has positioned renewable feedstocks as cornerstone materials for the next generation of chemicals and polymers. Among these, (R)-(+)-limonene, a monoterpene abundantly available from citrus fruit peels, stands out as a versatile and sustainable chemical building block.[1][2] Its oxidation product, limonene oxide, serves as a crucial intermediate in the synthesis of fine chemicals, pharmaceuticals, and advanced bio-polymers such as poly(limonene carbonate).[1][3][4] This guide provides an in-depth technical exploration of the synthesis of a specific diastereomer, (+)-trans-1,2-limonene oxide, from (R)-(+)-limonene. We will delve into the mechanistic principles governing selectivity, present field-proven experimental protocols, and offer insights into the practical challenges and validation techniques pertinent to researchers, chemists, and professionals in drug development and material science.

Mechanistic Rationale: The Challenge of Selectivity

The structure of (R)-(+)-limonene presents a distinct synthetic challenge: it possesses two inequivalent carbon-carbon double bonds—a trisubstituted endocyclic bond (C1=C2) and a disubstituted exocyclic bond (C8=C9). Furthermore, the chirality of the molecule dictates that epoxidation of the endocyclic double bond can result in two diastereomers: cis and trans.

-

Regioselectivity: The endocyclic double bond is significantly more electron-rich (nucleophilic) than the exocyclic one. Consequently, electrophilic epoxidizing agents will preferentially attack the C1=C2 bond, leading to high regioselectivity for 1,2-limonene oxide. This is a foundational principle that simplifies the synthesis by minimizing the formation of 8,9-limonene oxide.[5]

-

Diastereoselectivity: The formation of the target (+)-trans-limonene oxide is governed by steric hindrance. The isopropenyl group at the C4 position presents a significant steric shield. Therefore, the epoxidizing agent preferentially attacks from the face opposite to this group, resulting in the formation of the trans epoxide as the major product.

Diagram: General Epoxidation Mechanism

The epoxidation of an alkene by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism often referred to as the "Butterfly" mechanism. This involves the electrophilic transfer of an oxygen atom to the nucleophilic double bond.

Caption: The concerted 'Butterfly' mechanism for peroxy acid epoxidation.

Synthetic Methodologies: A Comparative Analysis

Several methods have been developed for the epoxidation of limonene, each with distinct advantages in terms of selectivity, scalability, and environmental impact. The choice of method is critical and depends on the specific requirements of the application, such as the need for high diastereomeric purity or adherence to green chemistry principles.

| Method | Oxidizing Agent | Catalyst/Reagent | Typical Yield (%) | Diastereoselectivity (trans:cis) | Advantages | Disadvantages |

| Peroxy Acid Epoxidation | m-CPBA, Peracetic Acid | None (Stoichiometric) | 70-85% | Good to Excellent | Reliable, well-understood, high conversion. | Generates stoichiometric acid waste, peroxy acids can be hazardous.[6] |

| Biocatalytic Epoxidation | t-BuOOH, H₂O₂ | Peroxygenase, Lipase | Variable (can be >90%) | Excellent | High stereospecificity, mild conditions, green approach.[3][7] | Enzyme availability/stability can be a challenge, lower substrate concentrations.[7] |

| Metal-Catalyzed Oxidation | H₂O₂, t-BuOOH | W, Mn, Ti, Mg based catalysts | 80-97% | Variable (can be high) | Uses cheaper oxidants, high yields possible.[8][9][10] | Potential for metal contamination, side reactions like diol formation.[9] |

| Halohydrin Formation | N-Bromosuccinimide (NBS) | None (Followed by base) | ~97% (for bis-epoxide) | Excellent (for trans) | Very high stereoselectivity for the trans isomer.[11] | Multi-step process, uses halogenated reagents, significant waste. |

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12]

Protocol 1: Diastereoselective Epoxidation using m-CPBA

This method is a classic and reliable approach for achieving good diastereoselectivity towards the trans product.

Materials:

-

(R)-(+)-Limonene (97% or higher)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade) for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-limonene (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The solid m-CPBA may not fully dissolve initially.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting limonene spot is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Quench the excess peroxy acid by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to separate the product from any unreacted starting material and the cis isomer. The trans isomer is typically the less polar product.

-

Characterization: Confirm the identity and purity of the collected fractions using GC-MS and NMR spectroscopy.[13][14][15]

Protocol 2: Biocatalytic Epoxidation with Oat Seed Peroxygenase

This green chemistry approach leverages the high stereospecificity of enzymes to produce the this compound with excellent diastereoselectivity.[7]

Materials:

-

(R)-(+)-Limonene (99% or higher)

-

Freeze-dried oat (Avena sativa) flour preparation (as per literature[7])

-

tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

-

Phosphate buffer (e.g., 50 mM, pH 6.5)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Enzyme Preparation: Prepare the peroxygenase-containing extract from oat flour as described by Romero et al.[7] This typically involves aqueous extraction and freeze-drying to preserve enzymatic activity.

-

Reaction Setup: In a temperature-controlled vessel, suspend the freeze-dried oat preparation in the phosphate buffer.

-

Substrate Addition: Add (R)-(+)-limonene to the buffered enzyme suspension.

-

Initiation: Start the reaction by adding t-BuOOH. Stir the mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

-

Reaction Monitoring: Monitor the formation of the product periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by GC-MS.

-

Work-up: Upon completion, extract the entire reaction mixture with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

-

Purification & Analysis: The crude product often has high diastereomeric purity. If further purification is needed, column chromatography can be employed as in Protocol 1. The diastereomeric excess should be determined using chiral GC analysis.

Diagram: General Laboratory Workflow

Caption: Standard workflow for synthesis, work-up, and purification.

Safety, Handling, and Storage

Chemical synthesis requires stringent adherence to safety protocols.

-

(R)-(+)-Limonene: A flammable liquid.[16] It is a known skin sensitizer and can form explosive peroxides upon prolonged exposure to air and light.[17] Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

-

Peroxy Acids (m-CPBA): Are strong oxidizing agents and can be shock-sensitive, especially when dry. They are irritants and should be handled with extreme care.

-

Limonene Oxide: Classified as a combustible liquid.[18] Vapors can form explosive mixtures with air upon heating. It should be handled in a well-ventilated area, away from ignition sources.

-

General Practices: Always perform reactions in a chemical fume hood. Ensure appropriate fire extinguishing media (dry sand, dry chemical, or alcohol-resistant foam) is available. Dispose of chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from (R)-(+)-limonene is a well-established transformation that serves as an excellent case study in regioselective and diastereoselective synthesis. While classical methods using peroxy acids remain robust and reliable for laboratory scales, emerging biocatalytic approaches offer a greener and often more selective alternative that is highly attractive for industrial applications. A thorough understanding of the reaction mechanism, careful execution of experimental protocols, and rigorous analytical characterization are paramount to obtaining this valuable chiral building block in high purity. The continued development of efficient and sustainable catalytic systems will further enhance the role of limonene as a key platform chemical in a circular economy.

References

- Romero, E., et al. (2021). Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. MDPI.

- ResearchGate. (n.d.). Biocatalytic cascade epoxidation of limonene. ResearchGate.

- Maheshwari, P., et al. (2020). Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. ACS Omega.

- Barhoumi, A., et al. (2021). Theoretical investigation of the mechanism, chemo- and stereospecifity in the epoxidation reaction of limonene with meta-chloroperoxybenzoic acid (m-CPBA). Moroccan Journal of Chemistry.

- Maheshwari, P., et al. (2020). Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. ACS Publications.

- ResearchGate. (n.d.). Epoxidation of (R)‐limonene to limonene oxide and dioxide. ResearchGate.

- Dhibi, R., et al. (2022). Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study. ACS Omega.

- ResearchGate. (n.d.). Typical reaction scheme for the epoxidation of limonene with hydrogen peroxide. ResearchGate.

- Climent, M. J., et al. (2024). Zeolite Y-based catalysts for efficient epoxidation of R-(+)-Limonene. Catalysis Today.

- Douard, C., et al. (2022). On the Influence of the cis/trans Stereochemistry of Limonene Oxides toward the Synthesis of Biobased Thermosets by Crosslinking with Anhydrides. ACS Sustainable Chemistry & Engineering.

- PubChem. (n.d.). Limonene oxide, cis-(-)-. PubChem.

- PubChem. (n.d.). Limonene oxide. PubChem.

- van der Meer, J. Y., et al. (2020). Studies on the Catalytic Promiscuity of Limonene Epoxide Hydrolases in the Non-hydrolytic Ring Opening of 1,2-Epoxides. PubMed.

- Simon, P., & Overton, S. (n.d.). Determination of Limonene Oxidation Products Using SPME and GC–MS. LCGC North America.

- ResearchGate. (n.d.). Synthesis of trans-limonene bis-epoxide by stereoselective epoxidation of (R)-(+)-limonene. ResearchGate.

- ResearchGate. (n.d.). Process flow diagram for limonene oxide production and purification. ResearchGate.

- NIST. (n.d.). (+)-(E)-Limonene oxide. NIST WebBook.

- SpectraBase. (n.d.). (+)-Limonene oxide, mixture of cis and trans. SpectraBase.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (+)-Limonene oxide, 97%, cis/trans mixture. Cole-Parmer.

- Hurst Scientific. (n.d.). D-LIMONENE Safety Data Sheet. Hurst Scientific.

- ResearchGate. (2024). R-(+)-limonene diastereoselective epoxidation: A minireview about of the synthesis methods. ResearchGate.

- Semantic Scholar. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis. Semantic Scholar.

- Palmisano, G., et al. (2018). Solar Synthesis of Limonene Epoxide. ChemRxiv.

- Google Patents. (n.d.). US2945068A - Pyrolysis of limonene oxide. Google Patents.

- ResearchGate. (n.d.). Synthesis of limonene oxide and limonene dioxide from limonene. ResearchGate.

- Kousar, S., et al. (2017). Chemical synthesis of various limonene derivatives – A comprehensive review. International Journal of Chemical and Biochemical Sciences.

- Wikipedia. (n.d.). Sharpless epoxidation. Wikipedia.

- Pagliaro, M., et al. (2018). Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy. ACS Omega.

- Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Organic Chemistry Portal.

- BHASVIC. (2023). Extracting limonene from citrus peel. BHASVIC.

- ResearchGate. (n.d.). Catalyst-Free Epoxidation of Limonene to Limonene Dioxide. ResearchGate.

- iGEM. (n.d.). Procedure for Limonene Isolation. iGEM.

- Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University.

- IJRAR.org. (2022). Extraction of D-Limonene from Sweet Orange peels using Simple Distillation. IJRAR.org.

- YouTube. (2019). Super trick to solve Sharpless Asymmetric Epoxidation Reaction (Organic Chemistry). YouTube.

Sources

- 1. Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US2945068A - Pyrolysis of limonene oxide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. research.abo.fi [research.abo.fi]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. academic.oup.com [academic.oup.com]

- 14. (+)-(E)-Limonene oxide [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. fishersci.com [fishersci.com]

- 17. hurstscientific.com.au [hurstscientific.com.au]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Stereochemistry of (+)-trans-Limonene Oxide

Abstract

Limonene oxide, a derivative of the abundant natural monoterpene limonene, serves as a critical chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and bio-based polymers.[1][2] The epoxidation of (+)-limonene yields a diastereomeric mixture of cis- and trans-limonene oxides, each possessing distinct stereochemical features and reactivities. A thorough understanding of the stereochemistry of these isomers is paramount for their effective utilization in stereoselective synthesis. This guide provides an in-depth analysis of the stereochemistry of (+)-trans-limonene oxide, detailing its absolute configuration, the stereochemical course of its synthesis, and the analytical methods for its characterization and separation. Protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals to facilitate its application as a versatile chiral intermediate.

Introduction: From Natural Precursor to Chiral Epoxide

(R)-(+)-Limonene, a major constituent of citrus fruit oils, is a readily available and inexpensive chiral molecule.[3][4] Its chemical structure features two double bonds with differing steric and electronic environments: a trisubstituted endocyclic double bond and a disubstituted exocyclic double bond. This differentiation allows for selective chemical transformations, with epoxidation being one of the most valuable.

The epoxidation of the endocyclic double bond of (+)-limonene produces 1,2-limonene oxide.[5] This reaction introduces two new stereocenters, leading to the formation of a pair of diastereomers: cis-limonene oxide and trans-limonene oxide.[2] These diastereomers exhibit different chemical reactivities, a property that is exploited in kinetic resolution and subsequent synthetic applications.[6][7] This guide will focus specifically on the stereochemical intricacies of the (+)-trans isomer.

Stereochemical Foundation: The (R)-(+)-Limonene Precursor

To comprehend the stereochemistry of the product, one must first understand the starting material. The "(+)" in (+)-limonene denotes its dextrorotatory optical activity, and the "(R)" designation refers to the absolute configuration at the C4 stereocenter (following Cahn-Ingold-Prelog priority rules).[3][8] This pre-existing stereocenter at C4 dictates the stereochemical outcome of subsequent reactions.

In its most stable conformation, the cyclohexene ring of (R)-(+)-limonene adopts a half-chair conformation where the isopropenyl group occupies a pseudo-equatorial position to minimize steric strain. This conformational preference is a key factor in the diastereoselectivity of the epoxidation reaction.

The Epoxidation Reaction: A Diastereoselective Pathway

The treatment of (R)-(+)-limonene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the epoxidation of the more electron-rich endocyclic double bond. The oxidant can approach the double bond from either the same face (syn) or the opposite face (anti) relative to the existing isopropenyl group at C4.

-

Syn-attack: Leads to the formation of cis-limonene oxide.

-

Anti-attack: Leads to the formation of trans-limonene oxide.

Generally, this reaction yields a nearly 1:1 mixture of the cis and trans diastereomers, indicating only slight facial selectivity.[6] This lack of significant diastereoselectivity suggests that the steric influence of the pseudo-equatorial isopropenyl group is not large enough to substantially hinder one face of the double bond over the other.

Decoding the Stereochemistry of this compound

The structure of limonene oxide is formally named as a bicyclic ether. The IUPAC name for this compound is (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane .[9] Let's dissect this nomenclature to understand the absolute configuration of each stereocenter:

-

C4: The configuration is retained from the starting material, (R)-(+)-limonene. Thus, the absolute configuration at C4 is (R) .

-

C1 & C2 (Epoxide Carbons): The epoxidation of the C1-C2 double bond creates two new chiral centers. In the trans isomer, the epoxide oxygen is on the opposite side of the ring relative to the isopropenyl group at C4. This geometry results in the absolute configurations being (1S) and (2S) based on standard IUPAC numbering of the p-menthane skeleton. However, in the bicyclo[4.1.0]heptane nomenclature system, the bridgehead carbons are prioritized differently, leading to the (1S, 6R) designation for the carbons of the original C1-C2 double bond.[9]

Therefore, the complete stereochemical descriptor for this compound is (1S, 2S, 4R) when referring to the p-menthane skeleton, which is often more intuitive for synthetic chemists.

Experimental Protocols: Synthesis and Diastereomer Separation

The synthesis of limonene oxide is straightforward, but the separation of the cis and trans diastereomers requires specific techniques, as they often have very similar physical properties. Kinetic resolution is a highly effective strategy.[6][10]

Protocol: Epoxidation of (R)-(+)-Limonene

-

Dissolution: Dissolve (R)-(+)-limonene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in an ice bath (0 °C).

-

Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, ~2.0 eq), to neutralize the acidic byproduct (m-chlorobenzoic acid) which can catalyze epoxide ring-opening.

-

Reagent Addition: Add m-CPBA (approx. 77%, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: Portion-wise addition controls the exothermic reaction. The slight excess of m-CPBA ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is a mixture of cis- and trans-limonene oxide, which can be used for kinetic resolution or separated by careful column chromatography.

Protocol: Kinetic Resolution for Isolating this compound

This protocol relies on the differential reactivity of the cis and trans epoxides. The cis isomer is often more sterically hindered and reacts more slowly in certain nucleophilic ring-opening reactions. Conversely, some reactions show the trans isomer to be less reactive.[7][10] An acid-catalyzed hydrolysis provides a reliable method to recover unreacted trans-limonene oxide.[6]

-

Reaction Setup: Prepare a buffered solution at pH 4 using sodium acetate/acetic acid in a 1:1 mixture of acetone and water.

-

Substrate Addition: Add the crude cis/trans-limonene oxide mixture (1.0 eq) to the buffered solution.

-

Hydrolysis: Stir the mixture at room temperature. The cis-epoxide will be preferentially hydrolyzed to the corresponding diol. Monitor the reaction carefully using GC to maximize the recovery of the trans-epoxide.

-

Extraction: Once the cis-isomer is consumed, extract the mixture multiple times with diethyl ether or ethyl acetate.

-

Separation: The unreacted this compound will remain in the organic phase, while the more polar diol product of the cis-isomer will be primarily in the aqueous phase or easily separated by chromatography.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Further purification by flash chromatography yields diastereomerically pure this compound (>98% de).[6]

Spectroscopic and Physical Properties

Confirmation of the stereochemistry and purity of this compound is achieved through a combination of spectroscopic and physical data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [9] |

| Molecular Weight | 152.23 g/mol | [9] |

| Appearance | Colorless Liquid | [11] |

| Density | ~0.929 g/mL at 25 °C | [11] |

| Boiling Point | 113-114 °C at 50 mmHg | [11] |

| Specific Rotation [α] | Varies with solvent and purity | - |

| ¹H NMR (CDCl₃) | δ ~3.0 ppm (d, 1H): Proton at C2 | [12] |

| δ ~1.3 ppm (s, 3H): Methyl group at C1 | [12] |

Distinguishing Diastereomers by ¹H NMR: The key distinguishing feature in the ¹H NMR spectrum between the cis and trans isomers is the chemical shift of the proton at C2 (the CH of the epoxide ring). This proton typically appears as a doublet around 3.0 ppm. Subtle differences in the chemical shift and coupling constants for this proton allow for the differentiation and quantification of the diastereomeric ratio.[12]

Conclusion and Future Outlook

The stereochemistry of this compound is defined by three chiral centers: (1S, 2S, 4R). Its synthesis from the natural product (R)-(+)-limonene provides a valuable entry into a family of chiral building blocks. The ability to separate it from its cis diastereomer through efficient kinetic resolution protocols is key to its utility.[13] As the pharmaceutical and materials science industries continue to seek sustainable and enantiopure starting materials, the applications for this compound in the synthesis of bio-based polymers, fine chemicals, and complex drug targets are poised to expand significantly.[1][5]

References

- Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase

- Soto, M., & Koschek, K. (2018).

- Blair, M., et al. (2007). Facile Methods for the Separation of the cis- and trans-Diastereomers of Limonene 1,2-Oxide and Convenient Routes to Diequatorial and Diaxial 1,2-Diols. SYNTHESIS. [Link]

- R-(+)-limonene diastereoselective epoxidation: A minireview about of the synthesis methods. (2024).

- R-(+)-Limonene Diastereoselective Epoxidation: A Minireview. (n.d.). SciELO Colombia. [Link]

- On the Influence of the cis/trans Stereochemistry of Limonene Oxides toward the Synthesis of Biobased Thermosets by Crosslinking with Anhydrides. (2022). ACS Sustainable Chemistry & Engineering. [Link]

- This compound (NP0285401). (2022). NP-MRD.

- Reactions of the Limonene 1,2-Oxides. I. The Stereospecific Reactions of the (+)-cis- and (+)-trans-Limonene 1,2-Oxides. (1962).

- This compound. (n.d.). PubChem. [Link]

- Kinetic Separation of cis- and trans-Limonene Epoxide: Reaction of Diastereomeric Mixture of Limonene Oxides with Secondary Amine and Carbamate. (2021). Asian Journal of Chemistry. [Link]

- Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(−)-limonene oxide. (n.d.). RSC Publishing.

- This compound. (n.d.).

- Facile Methods for the Separation of the cis- and trans-Diastereomers of Limonene 1,2-Oxide and Convenient Routes to Diequatorial and Diaxial 1,2-Diols. (2007). Semantic Scholar.

- Facile Methods for the Separation of the cis - and trans -Diastereomers of Limonene 1,2Oxide and Convenient Routes to Diequatorial and Diaxial 1,2-Diols. (2007).

- Structure of the six most stable conformers of the S -( À )-limonene... (n.d.).

- Limonene oxide, trans-. (n.d.). NIST WebBook.

- On the Influence of the cis/trans Stereochemistry of Limonene Oxides toward the Synthesis of Biobased Thermosets by Crosslinking with Anhydrides. (2022).

- Determination of the Absolute Stereochemistry of Limonene and alpha-Santalol by Raman Optical Activity Spectroscopy. (2019).

- Synthesis and Self-assembly of Limonene Oxide - Lactide Block Copolymers. (n.d.). ChemRxiv.

- Chemical structures of trans- and cis-limonene oxide. (n.d.).

- (+)-Limonene. (n.d.). PubChem. [Link]

- Zeolite Y-based catalysts for efficient epoxidation of R-(+)-Limonene: Insights into the. (2024). ScienceDirect.

- 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004321). (n.d.).

- Limonene induced chiroptical generation and inversion during aggregation of achiral polyfluorene analogs: Structure-dependence and mechanism. (2019).

- Limonene. (2021). American Chemical Society. [Link]

- Citrus science: learn with limonene. (2022). Science in School.

- Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(-)-limonene oxide. (2011).

Sources

- 1. Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. research.abo.fi [research.abo.fi]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C10H16O | CID 449290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. (+)-氧化柠檬烯(顺反异构体混合物) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of (+)-trans-Limonene Oxide: A Comprehensive Technical Guide

Introduction

(+)-trans-Limonene oxide, a chiral epoxide derived from the abundant natural monoterpene (+)-limonene, is a valuable intermediate in synthetic organic chemistry and a key component in the development of bio-based polymers and pharmaceuticals.[1][2] Its stereochemistry plays a crucial role in its reactivity and biological activity. A thorough understanding of its structural features is paramount for its effective utilization. This guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

The structural elucidation of this compound relies on the synergistic interpretation of data from these complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of the molecule. This guide will delve into the theoretical underpinnings and practical application of each technique in the context of this specific chiral epoxide.

Molecular Structure

To provide a clear visual reference for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below. The numbering convention used in this guide for the carbon and proton assignments is also illustrated.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) exhibits distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.67 - 4.65 | m | 2H | H-9 |

| 2.98 | d, J = 4.0 Hz | 1H | H-2 |

| 1.87 - 1.84 | m | 2H | H-6 |

| 1.70 - 1.69 | m | 2H | H-5 |

| 1.67 - 1.66 | m | 3H | H-8 |

| 1.40 - 1.35 | m | 2H | H-3 |

| 1.34 | s | 3H | H-7 |

Causality Behind Experimental Observations:

The chemical shifts of the protons are dictated by their local electronic environment.

-

H-9 (vinyl protons): The protons on the exocyclic double bond resonate at the most downfield region (4.67 - 4.65 ppm) due to the deshielding effect of the π-electron system.

-

H-2 (epoxide proton): The proton on the epoxide ring (H-2) appears as a doublet at 2.98 ppm. Its downfield shift compared to a typical cyclohexane proton is due to the deshielding effect of the electronegative oxygen atom. The coupling constant of 4.0 Hz reflects the dihedral angle with the neighboring proton.

-

H-7 (methyl protons): The methyl group attached to the epoxide ring (C-7) appears as a sharp singlet at 1.34 ppm. The singlet nature indicates the absence of adjacent protons.

-

H-8 (methyl protons): The methyl group on the isopropenyl substituent (H-8) resonates around 1.66 ppm.

-

Ring Protons (H-3, H-5, H-6): The remaining methylene and methine protons on the cyclohexane ring appear as complex multiplets in the upfield region (1.35 - 1.87 ppm) due to overlapping signals and complex spin-spin coupling patterns.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.9 | C-8 |

| 109.1 | C-9 |

| 59.1 | C-1 |

| 57.3 | C-2 |

| 40.7 | C-4 |

| 30.7 | C-3 |

| 29.8 | C-6 |

| 24.3 | C-5 |

| 23.0 | C-7 |

| 20.2 | C-10 |

Causality Behind Experimental Observations:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

-

C-8 and C-9 (alkene carbons): The sp² hybridized carbons of the exocyclic double bond resonate at the most downfield positions (148.9 and 109.1 ppm).

-

C-1 and C-2 (epoxide carbons): The carbons of the epoxide ring (C-1 and C-2) appear in the range of 57-60 ppm. Their downfield shift compared to typical alkane carbons is due to the deshielding effect of the attached oxygen atom.

-

C-7 (methyl carbon): The methyl carbon attached to the epoxide ring resonates at approximately 23.0 ppm.

-

Ring Carbons (C-3, C-4, C-5, C-6): The remaining sp³ hybridized carbons of the cyclohexane ring appear in the upfield region of the spectrum.

-

C-10 (methyl carbon): The methyl carbon of the isopropenyl group appears at around 20.2 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H stretch (vinyl) |

| 2981, 2864 | Strong | C-H stretch (aliphatic) |

| 1644 | Medium | C=C stretch (alkene) |

| 1250 - 1100 | Strong | C-O stretch (epoxide) |

| 885 | Strong | =C-H bend (out-of-plane) |

Causality Behind Experimental Observations:

The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

-

=C-H and C=C Stretching: The presence of the exocyclic double bond is confirmed by the =C-H stretching vibration at 3075 cm⁻¹ and the C=C stretching vibration at 1644 cm⁻¹.

-

C-H Stretching: The strong absorptions in the 2864-2981 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups of the cyclohexane ring and the isopropenyl substituent.

-

C-O Stretching: The strong absorption band in the 1250-1100 cm⁻¹ region is characteristic of the C-O stretching vibration of the epoxide ring, a key diagnostic peak for this functional group.

-

=C-H Bending: The strong band at 885 cm⁻¹ is due to the out-of-plane bending vibration of the =C-H bonds of the vinylidene group, which is also highly characteristic.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The NIST WebBook provides a mass spectrum for (+)-(E)-Limonene oxide, which is another name for this compound.

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 152 | 5 | [M]⁺ (Molecular Ion) |

| 137 | 15 | [M - CH₃]⁺ |

| 109 | 40 | [M - C₃H₇]⁺ |

| 95 | 30 | [C₇H₁₁]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

Causality Behind Experimental Observations:

Upon electron ionization, the this compound molecule forms a molecular ion ([M]⁺) with an m/z of 152. This molecular ion can then undergo various fragmentation pathways.

Figure 2: Simplified fragmentation pathway of this compound.

-

[M - CH₃]⁺ (m/z 137): Loss of a methyl radical (•CH₃), likely from the isopropenyl group or the methyl group on the epoxide ring.

-

[M - C₃H₇]⁺ (m/z 109): Loss of a propyl radical (•C₃H₇), likely from the isopropenyl group.

-

[C₆H₉]⁺ (m/z 81): This is the base peak in the spectrum, indicating it is the most stable fragment. Its formation likely involves a complex rearrangement and fragmentation of the molecular ion.

-

Other Fragments: Other significant peaks at m/z 95, 67, and 43 correspond to further fragmentation of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, it is crucial to follow standardized experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Set to 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Set to 230 °C.

-

Transfer Line Temperature: Set to 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous structural confirmation of this important chiral molecule. The detailed interpretation of the spectral features, grounded in the fundamental principles of each technique, offers a robust framework for its identification and characterization. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality and reliable spectroscopic data. This in-depth understanding is essential for advancing the application of this compound in various fields of chemical science and industry.

References

- Blair, M., et al. (2007). Facile Methods for the Separation of the cis- and trans-Diastereomers of Limonene 1,2-Oxide and Convenient Routes to Diequatorial and Diaxial 1,2-Diols. Synthesis, 2007(10), 1523-1527.

- NIST Mass Spectrometry Data Center. (+)-(E)-Limonene oxide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- ACS Publications. (2022). On the Influence of the cis/trans Stereochemistry of Limonene Oxides toward the Synthesis of Biobased Thermosets by Crosslinking with Anhydrides. ACS Sustainable Chemistry & Engineering. [Link]

- PubChem. This compound.

- ResearchGate. (2021).

Sources

A Comprehensive Technical Guide to (+)-trans-Limonene Oxide: Synthesis, Analysis, and Applications

This guide provides an in-depth exploration of (+)-trans-limonene oxide, a pivotal chiral building block derived from the renewable terpene, (+)-limonene. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's fundamental properties, stereoselective synthesis, analytical characterization, and key applications, with a focus on the underlying scientific principles and practical methodologies.

Core Properties and Identification

This compound is a bicyclic monoterpenoid epoxide valued for its specific stereochemistry, which makes it a useful intermediate in asymmetric synthesis. The inherent chirality, derived from its natural precursor, (+)-limonene, is preserved during epoxidation, providing access to a range of enantiopure derivatives.

Chemical Identity and Physicochemical Properties

Precise identification is critical for regulatory compliance and scientific reproducibility. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6909-30-4 | |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| IUPAC Name | (1S,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |

| Synonyms | (+)-(1S,2R,4R)-Limonene 1,2-epoxide, trans-d-Limonene oxide | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.929 g/cm³ at 25 °C | [3][4] |

| Boiling Point | 113-114 °C at 50 mmHg | [3][4] |

| Flash Point | 65 °C (149 °F) | [3] |

Stereoselective Synthesis: The Epoxidation of (+)-Limonene

The primary route to this compound is the epoxidation of (+)-limonene, a readily available monoterpene from citrus peels. The critical challenge in this synthesis is controlling the diastereoselectivity of the epoxidation at the 1,2-endocyclic double bond over the 8,9-exocyclic double bond, and favoring the trans epoxide over the cis isomer.

The preference for epoxidation at the endocyclic double bond is due to its higher electron density (trisubstituted) compared to the exocyclic double bond (disubstituted). The stereochemical outcome (cis vs. trans) is dictated by the trajectory of the oxidizing agent's approach to the double bond. A trans approach, leading to the desired isomer, is often favored to minimize steric hindrance with the isopropenyl group.

Chemoenzymatic Epoxidation Protocol

Chemoenzymatic methods offer a green and highly selective route, utilizing an enzyme to generate a peroxy acid in situ, which then acts as the epoxidizing agent. This approach enhances safety and selectivity.[5]

Principle: Novozym 435, an immobilized lipase, catalyzes the formation of a peroxy acid (e.g., peroxyoctanoic acid) from a carboxylic acid and hydrogen peroxide. This peroxy acid then stereoselectively epoxidizes the limonene in the organic phase. The three-phase system (solid enzyme, aqueous H₂O₂, and organic limonene/solvent) allows for easy separation of the catalyst.[5]

Step-by-Step Methodology:

-

Reactor Setup: To a temperature-controlled reaction vessel, add (+)-limonene and a suitable organic solvent (e.g., toluene).

-

Catalyst Addition: Introduce the immobilized lipase (e.g., Novozym 435) to the organic phase.

-

Reactant Addition: Add the carboxylic acid (e.g., octanoic acid) to the mixture.

-

Initiation: Slowly add hydrogen peroxide (aqueous solution) to the stirred mixture to initiate the in situ generation of the peroxy acid.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 40-60 °C) with vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction progress using GC-MS.

-

Workup: Upon completion, stop the stirring and allow the phases to separate. The solid enzyme catalyst can be recovered by simple filtration.

-

Purification: The organic phase, containing the product, is separated. The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or column chromatography to isolate the this compound.

Caption: Chemoenzymatic epoxidation workflow.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound requires a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse technique for separating the cis and trans isomers and quantifying the purity of the product.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification.

Typical GC-MS Protocol:

-

Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject 1 µL of the diluted sample into the GC injector. For purity analysis, a split injection (e.g., 130:1 split ratio) is used. For trace analysis, a splitless injection is preferred.[6]

-

Chromatographic Separation:

-

Column: Use a fused-silica capillary column (e.g., 30 m x 0.25 mm) coated with a nonpolar stationary phase like poly(dimethylsiloxane) (PDMS).[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).[6]

-

Oven Program: An initial temperature of 110°C held for 6 minutes, then ramped at 20°C/min to 200°C and held for 1 minute is effective for separating limonene oxides.[6]

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 45–200.

-

Identification: Compare the obtained mass spectra with a reference library.[6] The molecular ion peak (m/z 152) and characteristic fragment ions will confirm the identity.

-

Caption: GC-MS analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the formation of the epoxide ring and its stereochemistry.

-

¹³C NMR: The formation of the epoxide is confirmed by the disappearance of the alkene carbon signals of limonene and the appearance of new signals in the 56-59 ppm region, corresponding to the carbons of the epoxy group.[7]

-

¹H NMR: The protons adjacent to the epoxide ring show characteristic shifts that can be used to distinguish between the cis and trans isomers.

Spectra for (+)-limonene oxide are available in public databases for comparison.[8][9]

Applications in Drug Development and Chiral Synthesis

The true value of this compound lies in its utility as a chiral starting material. The epoxide ring is susceptible to nucleophilic attack, allowing for stereospecific ring-opening reactions to introduce new functional groups.

Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are important ligands and auxiliaries in asymmetric catalysis and are precursors to many pharmaceutical compounds.

Principle: The reaction of this compound with secondary amines, often catalyzed by water, proceeds via a stereospecific Sₙ2-type ring-opening. The nucleophilic amine attacks one of the epoxide carbons, leading to a trans-diaxial amino alcohol. This reaction is often highly selective for the trans-epoxide over the cis-isomer, allowing for a kinetic resolution of a cis/trans mixture.[10]

Caption: Synthesis of β-amino alcohols.

Building Block for Bio-based Polymers

There is growing interest in using renewable resources for polymer synthesis. Limonene oxide can be used as a monomer for producing polycarbonates and other thermosets, offering a sustainable alternative to petroleum-based epoxides.[11] The stereochemistry of the monomer (cis vs. trans) has been shown to significantly influence the mechanical properties of the resulting polymer.[12]

Precursor in Pharmaceutical Synthesis

This compound serves as a versatile intermediate for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its defined stereocenters can be carried through multi-step syntheses, reducing the need for chiral separations later in the process.[13] Research has also explored the biological activities of limonene oxide derivatives, including potential antibacterial and antifungal properties.[14]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: It is a combustible liquid and may cause eye, skin, and respiratory tract irritation.[3][15] It may also cause skin sensitization.[15]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and all personal contact.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.[3]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3]

Conclusion

This compound is more than just a chemical compound; it is a gateway to a vast landscape of chiral molecules and sustainable materials. Its origins in a renewable feedstock, coupled with its versatile reactivity and defined stereochemistry, make it an exceptionally valuable tool for the modern chemist. A thorough understanding of its synthesis, analytical control, and reaction mechanisms, as outlined in this guide, is paramount for unlocking its full potential in research, drug development, and the creation of next-generation bio-based products.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (+)-Limonene oxide, 97%, cis/trans mixture.

- ResearchGate. (n.d.). Trans-limonene dioxide, a promising bio-based epoxy monomer.

- Voronkov, M. V., et al. (2005). Synthesis of both isomers of aziridine derived from the mixture of cis- and trans-limonene oxide. Canadian Journal of Chemistry.

- Giraldo, L. F., et al. (2024). R-(+)-limonene diastereoselective epoxidation: A minireview about of the synthesis methods. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449290, this compound.

- Britton, R., & Gibe, R. (2013). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Natural Product Reports.

- ResearchGate. (n.d.). (a) 13 C NMR spectra of limonene oxide (blue) and limonene acrylate... [Image].

- Marine, S. S., & Clemons, J. (2003). Determination of Limonene Oxidation Products Using SPME and GC–MS. Journal of Chromatographic Science, 41(1), 31-35.

- ResearchGate. (2025, August 6). A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide.

- LIPID MAPS. (n.d.). Structure Database (LMSD) - this compound.

- ResearchGate. (n.d.). Typical reaction scheme for the epoxidation of limonene with hydrogen... [Image].

- Giraldo, L. F., et al. (2020). R-(+)-Limonene Diastereoselective Epoxidation: A Minireview. SCT.

- Singh, S., et al. (2020). Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. ACS Omega.

- Marine, S. S., & Clemons, J. (2003). Determination of limonene oxidation products using SPME and GC-MS. Journal of Chromatographic Science.

- ResearchGate. (n.d.). Synthesis of trans-limonene bis-epoxide by stereoselective epoxidation of (R)-(+)-limonene.

- SpectraBase. (n.d.). (+)-Limonene oxide, mixture of cis and trans - Optional[1H NMR] - Spectrum.

- Marine, S. S., & Clemons, J. (2003). Determination of limonene oxidation products using SPME and GC-MS. Journal of Chromatographic Science.

- Marine, S. S., & Clemons, J. (2003). Determination of limonene oxidation products using SPME and GC-MS. Semantic Scholar.

- Cvetanović, A., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society.

- ResearchGate. (n.d.). Behavior of trans- and cis-limonene dioxide (LDO) in presence of nucleophiles.

- ACS Publications. (2022, May 19). On the Influence of the cis/trans Stereochemistry of Limonene Oxides toward the Synthesis of Biobased Thermosets by Crosslinking with Anhydrides. ACS Sustainable Chemistry & Engineering.

- Pharmaffiliates. (n.d.). CAS No : 6909-30-4 | Product Name : trans-(+)-Limonene Oxide.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (+)-trans-Limonene Oxide | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H16O | CID 449290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy this compound | 6909-30-4 [smolecule.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Natural Occurrence of (+)-trans-Limonene Oxide

Abstract

(+)-trans-Limonene oxide, a chiral epoxide derived from the abundant monoterpene (+)-limonene, is a molecule of significant interest across the pharmaceutical, fragrance, and polymer industries. Its natural occurrence, primarily as a result of the oxidation of (+)-limonene, presents a compelling case for its exploration as a bio-renewable chemical feedstock. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthetic origins, prevalence in various botanical sources, and the analytical methodologies requisite for its identification and quantification. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer a field-proven perspective on this valuable natural compound.

Introduction: The Significance of Chiral Epoxides from Nature

Chiral epoxides are highly valuable intermediates in organic synthesis due to their inherent reactivity and stereospecificity, which can be exploited to construct complex molecular architectures. This compound, with its defined stereochemistry, serves as a prime example of a naturally derived building block. Its precursor, (+)-limonene, is a major constituent of citrus peel oils, making it a readily available and sustainable resource.[1][2] The transformation of this abundant terpene into its epoxide opens avenues for the development of novel pharmaceuticals, biodegradable polymers, and fine chemicals.[3][4] Understanding the natural pathways and reservoirs of this compound is paramount for harnessing its full potential.

Biosynthesis and Natural Formation

The presence of this compound in nature is intrinsically linked to the biosynthesis and subsequent transformation of its precursor, (+)-limonene.

Biosynthesis of the Precursor: (+)-Limonene

In plants, the biosynthesis of monoterpenes like limonene originates from the methylerythritol phosphate (MEP) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5] These units condense to form geranyl diphosphate (GPP), the direct precursor to a multitude of monoterpenes. The cyclization of GPP, catalyzed by the enzyme (+)-limonene synthase, yields (+)-limonene.[6][7] This enantiomer is the dominant form found in citrus fruits.[8][9]

Caption: Biosynthetic pathway of (+)-Limonene in plants.

Formation of this compound

The formation of limonene oxide in nature is primarily an oxidative process. While direct enzymatic epoxidation in plants is plausible, a significant portion of naturally occurring limonene oxide is believed to arise from the atmospheric oxidation of limonene.[10] This non-enzymatic process can be initiated by various atmospheric oxidants.

Furthermore, the oxidation of limonene can also occur during the handling and storage of essential oils, a process known as autoxidation.[10] This highlights the importance of proper storage conditions to maintain the chemical integrity of these oils.

It is important to note that the oxidation of limonene can yield a mixture of four diastereomers: cis- and trans-limonene oxide, each with two enantiomers. The (+)-trans isomer is a specific stereoisomer of interest.

Natural Occurrence and Distribution

While (+)-limonene is ubiquitous in the plant kingdom, particularly in citrus species, the direct reporting of this compound is less frequent. Its presence is often in trace amounts within complex essential oil mixtures.

Presence in Essential Oils

Essential oils, the volatile aromatic compounds extracted from plants, are the primary natural sources of terpenes and their derivatives. While limonene is a major component of many essential oils, especially those from citrus fruits, limonene oxide is typically found in much smaller quantities.[11][12] Its presence has been reported in the essential oil of Zanthoxylum schinifolium.[13] The concentration of limonene in various citrus essential oils is presented in Table 1.

Table 1: Concentration of Limonene in Various Citrus Essential Oils

| Citrus Species | Common Name | Limonene Concentration (%) | Reference(s) |

| Citrus sinensis | Sweet Orange | 64 - 97 | [1][12] |

| Citrus limon | Lemon | 48 - 79.8 | [1][12] |

| Citrus reticulata | Mandarin | 85.8 - 95 | [1][12] |

| Citrus paradisi | Grapefruit | 97.9 | [1] |

| Citrus aurantifolia | Lime | Varies | [14] |

| Citrus bergamia | Bergamot | Down to 30 | [12] |

Note: The concentration of limonene can vary depending on factors such as the specific cultivar, geographical location, and extraction method.

Microbial Sources

Interestingly, the presence of this compound has also been reported in the bacterium Methylosinus trichosporium.[13] This suggests that microbial biosynthesis or biotransformation could be another natural source of this compound, opening up possibilities for biotechnological production.

Analytical Methodologies for Identification and Quantification

The accurate identification and quantification of this compound in complex natural matrices require sophisticated analytical techniques, particularly those capable of chiral separation.

Extraction of Essential Oils

The initial step in analyzing the composition of volatile compounds from plant material is typically extraction. Common methods include:

-

Hydrodistillation: A traditional method where plant material is boiled in water, and the volatile compounds are co-distilled with steam.

-

Steam Distillation: Similar to hydrodistillation, but steam is passed through the plant material.

-

Solvent Extraction: Using organic solvents to extract the volatile compounds.

-

Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2 as a solvent, which is a greener alternative.

Chromatographic Separation and Identification

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds in essential oils. For the specific analysis of chiral compounds like this compound, chiral GC columns are indispensable.

4.2.1. Chiral Gas Chromatography (GC)

Chiral GC columns, often containing cyclodextrin derivatives as the stationary phase, are designed to separate enantiomers.[15][16] This allows for the determination of the enantiomeric excess (e.e.) of chiral compounds in a sample.[11]

Experimental Protocol: Chiral GC-MS Analysis of Limonene Oxide

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Chiral Column: Employ a chiral capillary column, such as one with a β-cyclodextrin-based stationary phase.[15]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all compounds.

-

MS Detector: Operate in full scan mode to acquire mass spectra for compound identification.

-

-

Data Analysis: Identify the limonene oxide isomers based on their retention times and mass spectra, comparing them to authentic standards. Quantify the peaks to determine the relative abundance and enantiomeric excess.

Caption: Workflow for chiral GC-MS analysis of limonene oxide.

4.2.2. High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) can also be employed for the separation of limonene enantiomers and their oxides, particularly for non-volatile samples or for preparative scale separations.[17] Polysaccharide-based chiral stationary phases are commonly used.[17]

Conclusion and Future Perspectives

The natural occurrence of this compound, though often in trace amounts, underscores the potential of nature as a source of valuable chiral building blocks. While its direct extraction from natural sources may not be economically viable on a large scale, understanding its biosynthetic and formation pathways provides a blueprint for sustainable production methods. Future research should focus on:

-

Enzymatic Synthesis: Exploring and engineering enzymes capable of the stereoselective epoxidation of (+)-limonene.

-

Microbial Production: Developing microbial cell factories for the de novo biosynthesis of this compound from simple sugars.

-

Green Catalytic Processes: Advancing environmentally friendly catalytic methods for the selective oxidation of (+)-limonene.

By leveraging the knowledge of its natural occurrence, the scientific community can unlock the full potential of this compound as a key component in the development of next-generation pharmaceuticals, sustainable materials, and high-value chemicals.

References

- Estevam, E. C., et al. (2016). Chemical Composition, Enantiomeric Distribution and Antimicrobial, Antioxidant and Antienzymatic Activities of Essential Oil from Leaves of Citrus x limonia. MDPI. [Link]

- Pagliaro, M., et al. (2018). Photocatalytic partial oxidation of limonene to 1,2 limonene oxide.

- Farnell, P. J. (1960). U.S. Patent No. 2,945,068. Washington, DC: U.S.

- Zhang, Y., et al. (2020). Biosynthesis pathway for limonene production in plants and the yeast Y. lipolytica.

- Chen, Y., et al. (2020). Limonene conversion and limonene oxide conversions and molar yields under various water loading at 80 °C, 25 mg Al 2 O 3 , 0.62 mmol limonene and H 2 O 2 for (a) 1 h; (b) 4 h.

- González-Mas, M. C., et al. (2019). Percentage occurrence of limonene in essential oils.

- Wróblewska, A., et al. (2019). Epoxidation of (R)‐limonene to limonene oxide and dioxide.

- Sell, C. S. (2006). Le limonène dans les huiles essentielles : énantiomères et activités biologiques. Phytothérapie, 4(5), 277-289. [Link]

- Chen, Y., et al. (2020). Elucidating the Role of Water on Limonene Oxidation with H2O2 over γ-Al2O3.

- de Oliveira, A. C., et al. (2018). Facile Methods for the Separation of the cis - and trans -Diastereomers of Limonene 1,2Oxide and Convenient Routes to Diequatorial and Diaxial 1,2-Diols.

- Dugo, P., et al. (2000). Enantiomeric distribution of key volatile components in Citrus essential oils. SciELO. [Link]

- Shaw, S. L., et al. (2021). Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources. Environmental Science & Technology, 55(5), 2901-2909. [Link]

- Karlberg, A. T., et al. (1992). Oxidized citrus oil (R-limonene): A frequent skin sensitizer in Europe.

- National Center for Biotechnology Information. (n.d.). This compound.

- Khan, A., et al. (2016). BIOSYNTHESIS OF C10H16 (LIMONENE) BY MEVALONATE PATHWAYS AND ITS PHARMACOLOGICAL APPLICATIONS. International Journal of Biology and Biotechnology, 13(4), 571-581. [https://www.ijbb.org/IJBB 13(4) 2016/10.21.pdf]([Link] 13(4) 2016/10.21.pdf)

- Plekan, K., et al. (2018). Analysis of the volatile monoterpene composition of citrus essential oils by photoelectron spectroscopy employing continuously monitored dynamic headspace sampling. Physical Chemistry Chemical Physics, 20(43), 27533-27542. [Link]

- Sjöström, J., et al. (2019). Limonene in Citrus: A String of Unchecked Literature Citings?.

- Pagliaro, M., & Ciriminna, R. (2016). Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy. ACS Omega, 1(2), 210-215. [Link]

- Anand, U., et al. (2022). The concentration of limonene in the essential oils from different Citrus species.

- González-Mas, M. C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science, 10, 12. [Link]

- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

- Bouwmeester, H. J., et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development. Plant Physiology, 117(3), 901-912. [Link]

- Wilson, T. H., et al. (2017).

- Chemistry Stack Exchange. (2021). Natural Sources for S-(-)-Limonene?. [Link]

- Restek Corporation. (2022). Chiral Separations 6: Essential oils on Rt-βDEXsm. [Link]

- The Good Scents Company. (n.d.). trans-limonene oxide. [Link]

- Caillol, S., et al. (2016). Trans ‐limonene dioxide, a promising bio‐based epoxy monomer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 6909-30-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijbbku.com [ijbbku.com]

- 7. Polymers of Limonene Oxide and Carbon Dioxide: Polycarbonates of the Solar Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limonene Enantiomeric Ratios from Anthropogenic and Biogenic Emission Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C10H16O | CID 449290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. gcms.cz [gcms.cz]

- 16. Chiral Separations 6: Essential oils on Rt-βDEXsm [discover.restek.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Unseen Instability: A Technical Guide to the Thermal Stability and Degradation of (+)-trans-Limonene Oxide

Abstract

(+)-trans-Limonene oxide, a versatile bio-derived chiral epoxide, is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. Its utility, however, is intrinsically linked to its chemical stability. This in-depth technical guide provides a comprehensive examination of the thermal stability and degradation pathways of this compound. We will explore the mechanistic underpinnings of its thermal rearrangement, identify the primary degradation products, and detail the analytical methodologies requisite for a thorough stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the applications of this reactive intermediate, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Double-Edged Sword of Reactivity

This compound, derived from the epoxidation of the abundant natural terpene (+)-limonene, possesses a strained oxirane ring that is the locus of its synthetic utility. This same feature, however, renders the molecule susceptible to degradation under various conditions, with thermal stress being a critical parameter during processing, purification, and storage. An understanding of its thermal liability is paramount to prevent the formation of impurities that can compromise product quality, yield, and in the context of drug development, safety and efficacy.

This guide will move beyond a superficial overview, delving into the causal relationships between temperature, molecular structure, and degradation. We will elucidate the transformation of a valuable epoxide into a complex mixture of isomeric alcohols and ketones, providing the necessary tools to predict, analyze, and potentially mitigate these undesirable transformations.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before exploring its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 113-114 °C at 50 mmHg | [2] |

| Density | 0.929 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.466 | [2] |

| Flash Point | 65 °C (149 °F) - closed cup | [2] |

Thermal Degradation Pathways: An Inevitable Isomerization

The thermal degradation of this compound is not a fragmentation process but rather a sophisticated intramolecular rearrangement. The primary mechanism involves the cleavage of a C-O bond in the epoxide ring, followed by a proton transfer, leading to the formation of more stable allylic alcohols and ketones.

A seminal study on the pyrolysis of limonene-1,2-oxide revealed that heating the epoxide in the temperature range of 200°C to 550°C yields a predictable suite of isomeric products[3]. The distribution of these products is highly dependent on the thermal conditions.

Key Degradation Products:

-

Carveol (cis- and trans-): An allylic alcohol formed through the opening of the epoxide ring. Lower pyrolysis temperatures tend to favor the formation of carveol[3].

-

Carvone: The corresponding ketone, which can be formed through the oxidation of carveol, though it is also a primary product of the thermal rearrangement[3].

-

Dihydrocarvone: A saturated ketone that becomes a more significant product at higher pyrolysis temperatures[3].

The generally accepted, albeit uncatalyzed, mechanism for this type of thermal rearrangement is analogous to base-promoted epoxide isomerization, which proceeds via a β-elimination pathway[4]. In the thermal context, it is a concerted process involving a cyclic transition state.

Caption: Thermal rearrangement of this compound.